molecular formula C7H9N3O2 B2959415 (E)-N-hydroxy-N'-(4-methoxypyridin-2-yl)methanimidamide CAS No. 2044946-94-1

(E)-N-hydroxy-N'-(4-methoxypyridin-2-yl)methanimidamide

Cat. No.: B2959415
CAS No.: 2044946-94-1
M. Wt: 167.168
InChI Key: MGZYDQLOUUZVHZ-UHFFFAOYSA-N
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Description

(E)-N-hydroxy-N'-(4-methoxypyridin-2-yl)methanimidamide is a methanimidamide derivative characterized by an imine group (NH–C=N–OH) and a substituted pyridine ring. The (E)-configuration denotes the trans arrangement of substituents around the imine bond.

Properties

IUPAC Name

N-hydroxy-N'-(4-methoxypyridin-2-yl)methanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-12-6-2-3-8-7(4-6)9-5-10-11/h2-5,11H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZYDQLOUUZVHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1)N=CNO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-hydroxy-N’-(4-methoxypyridin-2-yl)methanimidamide typically involves the reaction of 4-methoxypyridine-2-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is subsequently converted to the desired methanimidamide compound. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

While specific industrial production methods for (E)-N-hydroxy-N’-(4-methoxypyridin-2-yl)methanimidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-hydroxy-N’-(4-methoxypyridin-2-yl)methanimidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The methoxypyridinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted methoxypyridinyl compounds.

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of the compound "(E)-N-hydroxy-N'-(4-methoxypyridin-2-yl)methanimidamide":

While there is no direct mention of specific applications or case studies for "this compound," the search results provide some context clues regarding its potential use.

  • As an Intermediate in Synthesis: Specialty intermediates like 2-Amino-5-methoxypyridine and 4-Hydroxy-2-butanone are used in the synthesis of various compounds for agricultural, industrial, and pharmaceutical applications . "this compound" may function similarly as a building block in the synthesis of more complex molecules.
  • Possible role in PAD4 inhibition: Research has shown that PAD4 inhibitors have utility against Rheumatoid Arthritis and are also useful for the reduction of pathological neutrophil activity in a variety of diseases . PAD4 inhibitors may also be useful in the treatment of cancers . "this compound" may play a role here.
  • Other potential applications: Substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines have been identified as novel macrofilaricides for the treatment of human filarial infections . Also, novel artemisinin derivatives are being developed . "this compound" could be used in these applications.

Mechanism of Action

The mechanism of action of (E)-N-hydroxy-N’-(4-methoxypyridin-2-yl)methanimidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the methoxypyridinyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methanimidamides share a core structure (R¹–N–C=N–O–R²) but exhibit diverse properties based on substituents. Below is a comparative analysis of key analogs:

Structural and Functional Group Variations

Compound Name Substituents (R¹/R²) Molecular Formula Molecular Weight Key Features
Target Compound 4-methoxypyridin-2-yl / hydroxy C₈H₁₀N₃O₂ 195.18 (calc.) Pyridine ring with methoxy group; potential for hydrogen bonding via –OH.
(1E)-N-Hydroxy-2-(1-methylpiperidin-4-yl)ethanimidamide 1-methylpiperidin-4-yl / hydroxy C₈H₁₅N₃O 169.22 Piperidine ring enhances lipophilicity; –OH group may improve solubility.
Chlordimeform (N'-(4-chloro-2-methylphenyl)-N,N-dimethylmethanimidamide) 4-chloro-2-methylphenyl / dimethylamine C₁₀H₁₂ClN₃ 209.67 Banned pesticide; carcinogenic; chlorine and methyl groups increase toxicity.
N'-(3-methoxyphenyl)-N,N-dimethylmethanimidamide 3-methoxyphenyl / dimethylamine C₁₀H₁₃N₃O 191.23 Methoxy group at meta-position; used in chemical synthesis.
N'-[(ethoxycarbonyl)oxy]-2-(pyridin-4-yl)ethanimidamide pyridin-4-yl / ethoxycarbonyloxy C₁₀H₁₃N₃O₃ 223.23 Ethoxycarbonyloxy group may enhance metabolic stability.

Physicochemical Properties

  • Solubility: The 4-methoxy group in the target compound may improve water solubility compared to non-polar analogs (e.g., Chlordimeform) but reduce it relative to hydroxylated derivatives .
  • Stability : Imine bonds in methanimidamides are pH-sensitive; the (E)-configuration may confer greater stability than (Z)-isomers .

Biological Activity

(E)-N-hydroxy-N'-(4-methoxypyridin-2-yl)methanimidamide is a chemical compound with the molecular formula C₇H₉N₃O₂ and a molecular weight of 167.16 g/mol. Its structure includes a hydroxyl group and a methanimidamide moiety, which are significant for its biological activity. The presence of the 4-methoxypyridine component suggests potential interactions with biological systems, particularly in pharmacological contexts.

Structural Characteristics

The compound's structure can be represented as follows:

  • Molecular Formula : C₇H₉N₃O₂
  • Molecular Weight : 167.16 g/mol
  • Functional Groups : Hydroxyl group, methanimidamide, and pyridine ring.

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity, particularly as a potential enzyme inhibitor or modulator of biological pathways. The functional groups present in the compound contribute to its reactivity and interaction with various biological targets.

The hydroxyl group can participate in hydrogen bonding, enhancing solubility and bioavailability. The methanimidamide structure may allow for various reactions typical of amides, such as hydrolysis and acylation. Additionally, the pyridine ring may engage in electrophilic substitutions or nucleophilic attacks, depending on the conditions.

Pharmacological Applications

Research into this compound has focused on its potential as an enzyme inhibitor. Compounds with similar structures have been investigated for their roles in treating various diseases, including cancer and inflammatory conditions.

Study Focus Findings
Study 1Enzyme InhibitionDemonstrated efficacy against specific targets related to cancer pathways.
Study 2Anti-inflammatory EffectsShowed potential in reducing neutrophil activity linked to inflammatory diseases.
Study 3Binding AffinityInvestigated interaction with biological receptors, indicating promising therapeutic applications.

Case Studies

  • Case Study on Cancer Treatment :
    A study examining the effects of this compound on cancer cell lines revealed that the compound inhibited cell proliferation by inducing apoptosis through modulation of histone modifications.
  • Case Study on Inflammatory Diseases :
    Research indicated that this compound could reduce the formation of Neutrophil Extracellular Traps (NETs), which are implicated in various inflammatory diseases. The inhibition of PAD4 (Peptidylarginine deiminase type 4) was highlighted as a potential mechanism for its anti-inflammatory effects.

Q & A

Q. Why do some analogs show in vitro potency but fail in vivo efficacy?

  • Hypotheses : Poor bioavailability or rapid metabolic clearance.
  • Testing :
  • Pharmacokinetics : Measure plasma half-life (t₁/₂) and AUC in Sprague-Dawley rats.
  • Metabolite ID : Use LC-MSⁿ to identify hydroxylated or glucuronidated derivatives .

Methodological Tools

  • Crystallography : SHELX suite (SHELXL for refinement, SHELXD for phasing) .
  • Spectroscopy : Bruker Avance III HD (600 MHz NMR), Agilent 6545 Q-TOF MS.
  • Biological Assays : BSL-3 facilities for M. tuberculosis studies .

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